

Synthesis protocol for (2-Aminobenzo[d]thiazol-6-yl)methanol

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Compound of Interest

Compound Name: (2-Aminobenzo[d]thiazol-6-yl)methanol

Cat. No.: B025668

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An Application Note and Protocol for the Synthesis of **(2-Aminobenzo[d]thiazol-6-yl)methanol**

Introduction: A Versatile Scaffold in Medicinal Chemistry

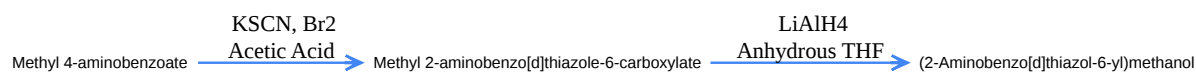
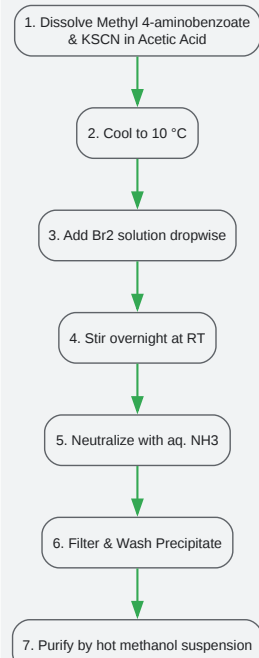
(2-Aminobenzo[d]thiazol-6-yl)methanol is a key heterocyclic building block in the field of drug discovery and development. The benzothiazole core is a "privileged" structure, found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The presence of both an amino group at the 2-position and a hydroxymethyl group at the 6-position provides two distinct points for further chemical modification. This allows for the systematic exploration of the chemical space around the scaffold, enabling the synthesis of diverse compound libraries for screening against various biological targets.

This document provides a detailed, two-step synthesis protocol for **(2-Aminobenzo[d]thiazol-6-yl)methanol**, commencing from commercially available 4-aminobenzoic acid. The synthesis involves the formation of an ester intermediate, Methyl 2-aminobenzo[d]thiazole-6-carboxylate, followed by its selective reduction to the target primary alcohol. The rationale behind key procedural steps and the choice of reagents is explained to provide a comprehensive guide for researchers.

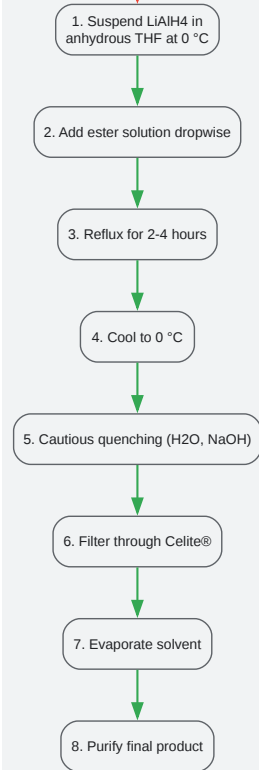
Overall Synthetic Pathway

The synthesis is accomplished via a two-stage process:

- **Benzothiazole Ring Formation:** Cyclization of a methyl 4-aminobenzoate derivative using potassium thiocyanate and bromine to form the benzothiazole core.
- **Ester Reduction:** Selective reduction of the methyl ester at the C6 position to a primary alcohol using a powerful hydride reducing agent.

**Part I: Benzothiazole Formation**

Intermediate Product

Part II: Ester Reduction

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Sources

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- To cite this document: BenchChem. [Synthesis protocol for (2-Aminobenzo[d]thiazol-6-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025668#synthesis-protocol-for-2-aminobenzo-d-thiazol-6-yl-methanol>]

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